

Part 1: The Chemistry of Synthesis: Mechanism and Principles

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Compound of Interest

Compound Name: *N,N-Diethyl-4-nitrosoaniline*

CAS No.: 120-22-9

Cat. No.: B089846

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The synthesis of **N,N-Diethyl-4-nitrosoaniline** hydrochloride is a classic example of an electrophilic aromatic substitution reaction. The success of this preparation hinges on the controlled generation of a suitable electrophile and its subsequent reaction with the highly activated aromatic substrate, N,N-diethylaniline.

The Reaction:

The core transformation involves the nitrosation of N,N-diethylaniline at the para-position of the benzene ring. The overall reaction is as follows:

Figure 1: Overall reaction for the synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride.

Mechanism of Nitrosation:

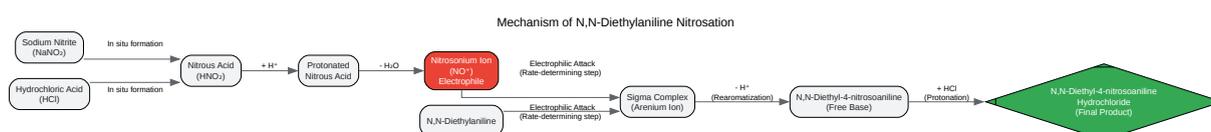
The reaction proceeds through several key steps, which are critical to understand for optimizing reaction conditions.

- **Generation of the Electrophile:** The true electrophile in this reaction is the nitrosonium ion (NO^+). It is generated in situ from the reaction of sodium nitrite (NaNO_2) with a strong mineral acid, typically hydrochloric acid (HCl). The acid protonates nitrous acid (formed from NaNO_2 and H^+) which then loses a molecule of water to form the highly electrophilic nitrosonium ion.^{[1][2]}

- **Electrophilic Attack:** N,N-diethylaniline is a highly activated aromatic ring. The diethylamino group ($-\text{N}(\text{CH}_2\text{CH}_3)_2$) is a powerful electron-donating group through resonance, significantly increasing the electron density of the ring, particularly at the ortho and para positions. This makes the ring highly susceptible to attack by weak electrophiles like the nitrosonium ion. Due to steric hindrance from the bulky diethylamino group, the attack predominantly occurs at the less hindered para-position.[3]
- **Rearomatization and Product Formation:** Following the attack of the nitrosonium ion, the intermediate carbocation (a sigma complex or arenium ion) loses a proton to restore the aromaticity of the ring, yielding the free base **N,N-Diethyl-4-nitrosoaniline**. In the acidic medium, the basic tertiary amine group is protonated, leading to the precipitation of the final product as the hydrochloride salt.

Critical Parameters:

- **Temperature:** This reaction is highly exothermic and must be conducted at low temperatures (typically 0-5 °C). This is crucial for two reasons: firstly, to prevent the decomposition of the unstable nitrous acid, and secondly, to minimize the formation of undesired side products.[4]
- **Acidity:** A strong acidic medium is essential for the generation of the nitrosonium ion.[5] However, excessively high acid concentrations can lead to the protonation of the diethylamino group, which would deactivate the ring towards electrophilic attack.[6] The procedure outlined uses a balanced concentration of HCl to ensure efficient reaction.



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*Diagram 1: Reaction mechanism for the formation of **N,N-Diethyl-4-nitrosoaniline** hydrochloride.*

Part 2: A Validated Experimental Protocol

This protocol is synthesized from established procedures for the nitrosation of dialkylanilines and provides a reliable method for the preparation of **N,N-Diethyl-4-nitrosoaniline** hydrochloride.^{[4][7]}

Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Purity	CAS No.
N,N-Diethylaniline	149.23	30.0 g	>99%	91-66-7
Concentrated HCl (37%)	36.46	~130 mL	37% w/w	7647-01-0
Sodium Nitrite	69.00	14.5 g	>98.5%	7632-00-0
Deionized Water	18.02	As needed	-	7732-18-5
Crushed Ice	-	As needed	-	-
Equipment				
500 mL Beaker or Flask	1			
250 mL Erlenmeyer Flask	1			
Magnetic Stirrer & Stir Bar	1			
Ice Bath	1			
Thermometer (-10 to 110 °C)	1			
Büchner Funnel & Filter Flask	1 set			
Filter Paper	As needed			

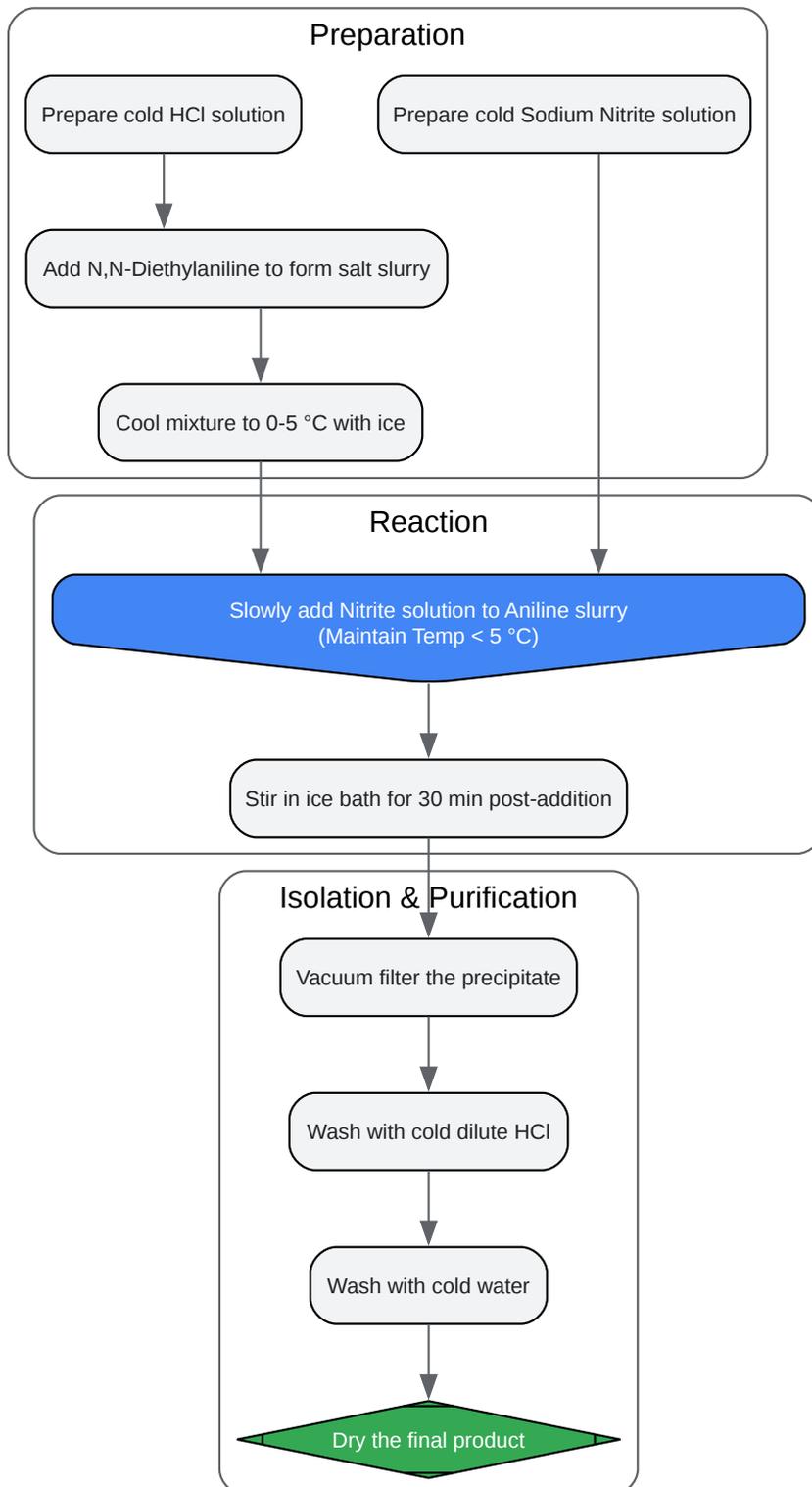
Step-by-Step Synthesis Procedure

- Preparation of the Aniline Solution: In a 500 mL beaker equipped with a magnetic stir bar, carefully add 65 mL of concentrated hydrochloric acid to 65 mL of deionized water. Cool this solution in an ice bath to below 5 °C. While stirring, slowly add 30.0 g of N,N-diethylaniline to

the cold acid solution. The aniline salt may precipitate, which is normal. Add crushed ice directly to the mixture until the temperature is stable between 0 and 5 °C.

- **Preparation of the Nitrite Solution:** In a separate 250 mL Erlenmeyer flask, dissolve 14.5 g of sodium nitrite in approximately 50 mL of deionized water. Ensure the nitrite is fully dissolved. Cool this solution in an ice bath.
- **Nitrosation Reaction:** Slowly add the cold sodium nitrite solution dropwise to the stirred N,N-diethylaniline hydrochloride suspension over a period of 30-45 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition. The reaction mixture will gradually change color, and a yellow-to-greenish solid will begin to precipitate.
- **Reaction Completion:** After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
- **Isolation of the Product:** Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing and Drying:** Wash the filter cake with a small amount of ice-cold dilute hydrochloric acid (e.g., 1 M HCl), followed by a small amount of ice-cold water to remove any residual starting materials and inorganic salts. Press the solid as dry as possible on the funnel.
- **Final Drying:** Transfer the product to a watch glass or crystallizing dish and allow it to air-dry or dry in a desiccator. The final product is **N,N-Diethyl-4-nitrosoaniline** hydrochloride, which should be a yellow to orange crystalline solid.

Experimental Workflow for Synthesis



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Diagram 2: Step-by-step experimental workflow for the synthesis.

Part 3: Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential.

Physical Properties

Property	N,N-Diethyl-4-nitrosoaniline (Free Base)	N,N-Diethyl-4-nitrosoaniline HCl
Appearance	Green to dark green crystalline solid[8]	Yellow to orange crystalline solid
Melting Point	87-88 °C[4]	~177 °C (decomposes, by analogy to dimethyl salt)[4]
Molar Mass	178.24 g/mol	214.70 g/mol
Solubility	Slightly soluble in water; soluble in ethanol, ether	Soluble in water
CAS Number	120-22-9	Not distinctly cataloged

Spectroscopic Analysis

- ¹H NMR: The spectrum of the free base should show characteristic signals for the aromatic protons (two doublets in the ~6.7-7.8 ppm range) and the ethyl groups (a quartet around 3.4 ppm and a triplet around 1.2 ppm). Upon protonation to the hydrochloride salt, a downfield shift of all protons, particularly the aromatic and alpha-methylene protons, is expected.
- ¹³C NMR: The spectrum will confirm the number of unique carbon environments, including the four distinct aromatic carbons and the two carbons of the ethyl groups.
- Infrared (IR) Spectroscopy: Key vibrational bands to identify include the N=O stretch (typically around 1500-1530 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (m/z = 178.24).

Purity Assessment

Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress and assess the purity of the final product, typically using a mobile phase like ethyl acetate/hexanes.[4]

High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity analysis.

Part 4: Critical Safety and Handling Procedures

Adherence to strict safety protocols is mandatory when handling the chemicals involved in this synthesis.

Hazard Identification

Substance	Primary Hazards
N,N-Diethylaniline	Toxic if swallowed, in contact with skin, or inhaled. Suspected carcinogen. Combustible liquid.
Conc. Hydrochloric Acid	Causes severe skin burns and eye damage. May cause respiratory irritation. Corrosive.
Sodium Nitrite	Oxidizing solid. Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life.
Product (Nitrosoaniline)	Toxic if swallowed, in contact with skin, or inhaled.[8] Potential for self-heating and may be a flammable solid.[9]

Personal Protective Equipment (PPE)

- **Eye Protection:** Chemical safety goggles or a face shield are required.
- **Hand Protection:** Wear chemical-resistant gloves (e.g., nitrile).
- **Skin and Body Protection:** A lab coat should be worn. Ensure full skin coverage.
- **Respiratory Protection:** All operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[9][10]

Handling and Storage

- Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
- Keep away from heat, sparks, and open flames.[11]
- Wash hands thoroughly after handling.[10]

Waste Disposal

All chemical waste, including filtrate and contaminated materials, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not discharge into drains.

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